

5-methyl-4H-1,2,4-triazol-3-amine CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-methyl-4H-1,2,4-triazol-3-amine

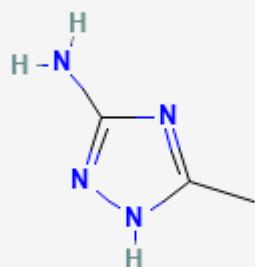
Cat. No.: B181155

[Get Quote](#)

Technical Guide: 5-methyl-4H-1,2,4-triazol-3-amine

Abstract

This technical guide provides an in-depth overview of **5-methyl-4H-1,2,4-triazol-3-amine** (CAS No: 4923-01-7), a pivotal heterocyclic compound. It serves as a versatile building block in the synthesis of a wide range of biologically active molecules for the pharmaceutical and agrochemical industries. This document consolidates essential data including its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and biological evaluation, and its applications in drug discovery. Visualizations of a representative synthetic pathway and its role in a typical drug development workflow are provided to further elucidate its practical applications.


Chemical Identity and Structure

5-methyl-4H-1,2,4-triazol-3-amine, also known by its synonym 3-Amino-5-methyl-4H-1,2,4-triazole, is a five-membered heterocyclic compound containing three nitrogen atoms. Its structure, featuring both an amino group and a methyl group on the triazole ring, provides multiple reactive sites, making it a valuable intermediate for chemical synthesis.[\[1\]](#)[\[2\]](#)

- IUPAC Name: 5-methyl-1H-1,2,4-triazol-3-amine[\[3\]](#)
- CAS Number: 4923-01-7[\[2\]](#)[\[3\]](#)

- Molecular Formula: C₃H₆N₄[\[3\]](#)

- 2D Structure:

Physicochemical and Quantitative Data

The key properties of **5-methyl-4H-1,2,4-triazol-3-amine** are summarized in the table below. The compound typically appears as a white to off-white crystalline powder and is reported to be soluble in water.[\[2\]](#)

Property	Value	Source(s)
CAS Number	4923-01-7	[2] [3]
Molecular Weight	98.11 g/mol	[3]
Molecular Formula	C ₃ H ₆ N ₄	[3]
SMILES	CC1=NC(=NN1)N	[3]
InChIKey	FJRZOOICEHBAED-UHFFFAOYSA-N	[3]
Predicted pKa	11.56 ± 0.40	[2]
Appearance	White to off-white crystalline powder	[2]
Purity (Typical)	≥98.0%	[1]

Experimental Protocols

The 1,2,4-triazole moiety is a critical pharmacophore in medicinal chemistry, and **5-methyl-4H-1,2,4-triazol-3-amine** serves as a key starting material for many derivatives.

General Synthesis Protocol for 1,2,4-Triazole Derivatives

While specific multi-step syntheses for **5-methyl-4H-1,2,4-triazol-3-amine** exist, a common and illustrative method for creating derivatives involves the cyclization of a key intermediate. The following is a representative protocol for synthesizing a more complex triazole, demonstrating the utility of the core structure.

Objective: To synthesize a substituted 1,2,4-triazole derivative via cyclization.

Materials:

- A suitable precursor (e.g., a substituted hydrazinecarboximidamide derivative).[\[4\]](#)
- Hydrazine hydrate
- Ethanol (absolute)

- Triethylamine (or another suitable base)
- Reflux apparatus
- Filtration equipment (e.g., Büchner funnel)
- Recrystallization solvents (e.g., DMF, ethanol)[5]

Procedure:

- Reaction Setup: A mixture of the starting bromo-ethanone precursor (1.0 eq), the aminotriazole thiol (1.0 eq), and a catalytic amount of triethylamine is prepared in a round-bottom flask.[5]
- Solvent Addition: Absolute ethanol is added to the flask to serve as the reaction solvent.[5]
- Reflux: The mixture is heated under reflux for approximately 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[5]
- Isolation: Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.[5]
- Purification: The crude solid is collected by filtration, washed with cold ethanol to remove impurities, and then dried.[5]
- Recrystallization: For higher purity, the product is recrystallized from a suitable solvent, such as dimethylformamide (DMF), to yield the final crystalline product.[5]

Protocol for Antiradical Activity Screening (DPPH Assay)

Derivatives of 1,2,4-triazoles are often evaluated for their antioxidant and antiradical properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for this purpose.[6]

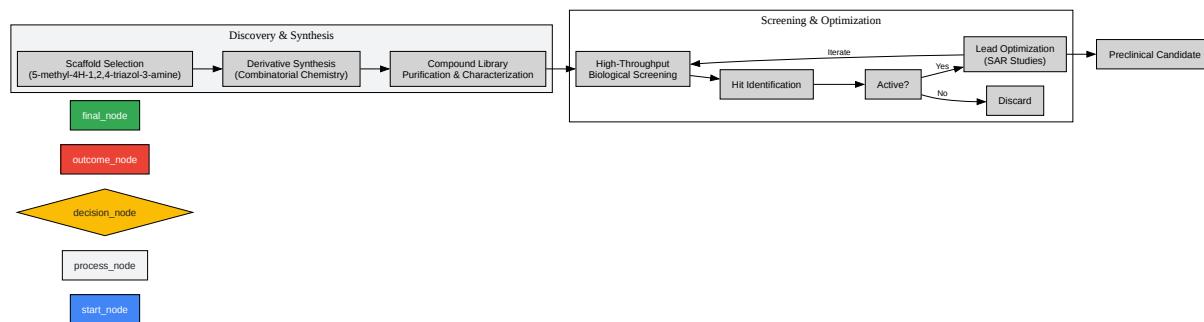
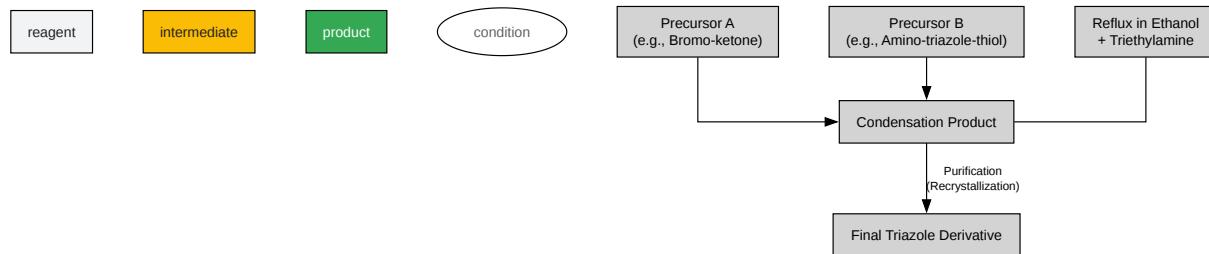
Objective: To determine the free radical scavenging activity of a synthesized triazole derivative.

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

- Test compound (triazole derivative) solution at various concentrations.
- Ascorbic acid (as a positive control).
- Methanol (as a blank).
- UV-Vis Spectrophotometer.

Procedure:



- Preparation: Prepare stock solutions of the test compound and ascorbic acid in methanol. Prepare a working solution of DPPH in methanol (its color should be intense purple).[6]
- Reaction: In a set of test tubes, add a fixed volume of the DPPH solution to varying concentrations of the test compound solution. A control tube contains DPPH and methanol only.
- Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- Measurement: After incubation, the absorbance of each solution is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.[6]
- Calculation: The antiradical activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ where A_{control} is the absorbance of the DPPH solution without the test compound, and A_{sample} is the absorbance in the presence of the test compound.
- Analysis: The results are often expressed as the IC_{50} value, which is the concentration of the test compound required to scavenge 50% of the DPPH free radicals.

Visualization of Key Processes

Diagrams generated using Graphviz provide a clear visual representation of the chemical and logical workflows involving **5-methyl-4H-1,2,4-triazol-3-amine**.

General Synthetic Pathway for Triazole Derivatives

The following diagram illustrates a common synthetic route where an aminotriazole core is used to build more complex heterocyclic systems.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Amino-5-methyl-4H-1,2,4-triazole | C3H6N4 | CID 234610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- To cite this document: BenchChem. [5-methyl-4H-1,2,4-triazol-3-amine CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181155#5-methyl-4h-1-2-4-triazol-3-amine-cas-number-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com